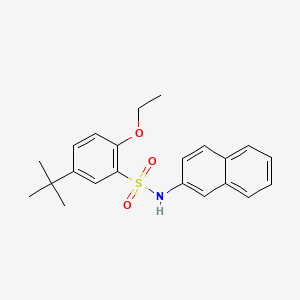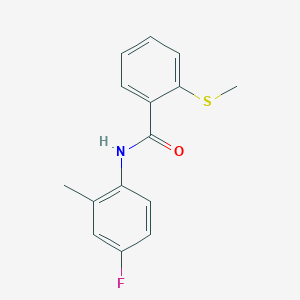![molecular formula C19H20FN3O4S B7456842 N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B7456842.png)
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide, also known as FM19G11, is a small molecule inhibitor that has gained attention in the scientific community for its potential use in cancer therapy.
Mecanismo De Acción
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide targets the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Specifically, this compound inhibits the activity of tankyrase, an enzyme that regulates the stability of β-catenin. By inhibiting tankyrase, this compound stabilizes β-catenin and activates the Wnt/β-catenin signaling pathway, leading to the inhibition of CSC self-renewal.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer therapy. In addition to its selective inhibition of CSC self-renewal, this compound has also been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels), both of which are important processes in tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has several advantages for use in lab experiments, including its high potency and selectivity for CSCs. However, its low solubility in water and poor pharmacokinetic properties make it difficult to administer in vivo. Additionally, the lack of a standardized protocol for this compound administration and dosing makes it challenging to compare results across studies.
Direcciones Futuras
Future research on N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide should focus on optimizing its pharmacokinetic properties and developing more efficient methods for drug delivery. Additionally, further studies are needed to determine the long-term effects of this compound on normal cells and tissues, as well as its potential for use in combination with other cancer therapies. Finally, the development of more specific and potent inhibitors of tankyrase may lead to the discovery of new targets for cancer therapy.
Métodos De Síntesis
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide can be synthesized through a multi-step process involving the reaction of 2-fluorobenzaldehyde with morpholine, followed by the addition of N-(3-aminopropyl)sulfonamide and 3,4-dimethoxybenzoyl chloride. The final product is obtained through purification using column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide has been studied for its potential use in cancer therapy, specifically in targeting cancer stem cells (CSCs). CSCs are a small population of cells within a tumor that have the ability to self-renew and differentiate into various cell types, making them resistant to traditional cancer treatments. This compound has been shown to selectively inhibit the self-renewal of CSCs, leading to a reduction in tumor growth and metastasis.
Propiedades
IUPAC Name |
N-[(E)-1-(2-fluorophenyl)ethylideneamino]-3-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O4S/c1-14(17-7-2-3-8-18(17)20)21-22-19(24)15-5-4-6-16(13-15)28(25,26)23-9-11-27-12-10-23/h2-8,13H,9-12H2,1H3,(H,22,24)/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAJJWPPUUNFBV-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[[4-[(4-Cyano-2-methoxyphenoxy)methyl]phenyl]methoxy]-3-methoxybenzonitrile](/img/structure/B7456792.png)

![N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(5,6-dimethyl-1-benzofuran-3-yl)acetamide](/img/structure/B7456806.png)

![[2-chloro-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(2,3-dihydroindol-1-yl)methanone](/img/structure/B7456828.png)
![N-(2-methoxydibenzofuran-3-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]acetamide](/img/structure/B7456833.png)
![N-(4-ethoxy-3-methoxyphenyl)-9-oxobicyclo[3.3.1]nonane-3-carboxamide](/img/structure/B7456854.png)
![2-[(4-fluorophenyl)methylsulfanyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B7456860.png)

![methyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B7456871.png)